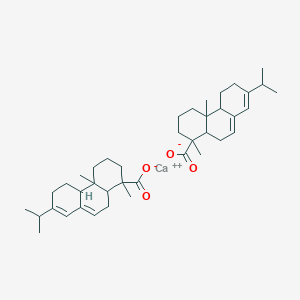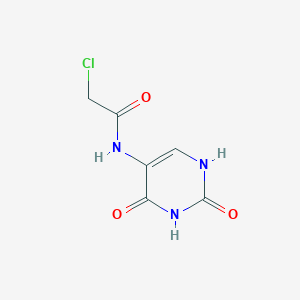![molecular formula C13H20N2O B228618 1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)
1-[2-(3-Methylphenoxy)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Methylphenoxy)ethyl]piperazine, also known as MPEP, is a chemical compound that belongs to the piperazine family. It was first synthesized in the 1990s and has since been widely used in scientific research due to its unique properties.
科学的研究の応用
1-[2-(3-Methylphenoxy)ethyl]piperazine is mainly used in neuroscience research as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, anxiety, and addiction. 1-[2-(3-Methylphenoxy)ethyl]piperazine has been shown to block the effects of mGluR5 activation in animal models, leading to the discovery of its potential therapeutic applications in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.
作用機序
1-[2-(3-Methylphenoxy)ethyl]piperazine acts as a competitive antagonist of mGluR5 by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This prevents the activation of the receptor by glutamate, a neurotransmitter that binds to the receptor's orthosteric site. By blocking mGluR5 activation, 1-[2-(3-Methylphenoxy)ethyl]piperazine reduces the excitability of neurons and modulates synaptic plasticity, leading to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-[2-(3-Methylphenoxy)ethyl]piperazine has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to improve cognitive function and reduce anxiety-like behavior in mice. It has also been shown to reduce the expression of inflammatory cytokines in the brain and spinal cord, suggesting its potential anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(3-Methylphenoxy)ethyl]piperazine.
実験室実験の利点と制限
1-[2-(3-Methylphenoxy)ethyl]piperazine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific manipulation of this receptor in animal models. It is also relatively stable and can be easily synthesized in the lab. However, 1-[2-(3-Methylphenoxy)ethyl]piperazine has some limitations. For example, it has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 1-[2-(3-Methylphenoxy)ethyl]piperazine. One direction is to investigate its potential therapeutic applications in neurological disorders, such as addiction and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the dopaminergic system. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(3-Methylphenoxy)ethyl]piperazine and its potential side effects.
合成法
1-[2-(3-Methylphenoxy)ethyl]piperazine can be synthesized using a two-step process. The first step involves the reaction of 3-methylphenol with 2-chloroethylpiperazine in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1-bromo-2-(3-methylphenoxy)ethane to obtain 1-[2-(3-Methylphenoxy)ethyl]piperazine. The purity of the final product can be improved through recrystallization or column chromatography.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-[2-(3-methylphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-12-3-2-4-13(11-12)16-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3 |
InChIキー |
VFPRJDHZWDSDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2CCNCC2 |
正規SMILES |
CC1=CC(=CC=C1)OCCN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)


